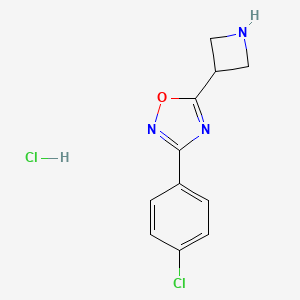
5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride
Übersicht
Beschreibung
5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride, also known as 5-Azo-4-chlorophenyl-1,2,4-oxadiazole hydrochloride or 5-Azo-4-Cl-1,2,4-oxadiazole hydrochloride, is a novel synthetic compound used in a variety of scientific research applications. It has a wide range of potential applications due to its diverse biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Several studies have synthesized compounds related to "5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride" to evaluate their antimicrobial activities. These compounds have been characterized and screened against a variety of bacterial and fungal strains. Significant correlations were observed in the antimicrobial efficacy of these synthesized compounds, indicating their potential as therapeutic agents against infectious diseases. Examples include the synthesis and characterization of quinoline nucleus-containing derivatives and their in vitro antimicrobial screening, which demonstrated significant activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes (Desai & Dodiya, 2014), (Dodiya, Shihory, & Desai, 2012).
Anticancer and Antituberculosis Agents
Research has also explored the potential anticancer and antituberculosis applications of compounds related to "5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride." Compounds with oxadiazole moieties have been synthesized and evaluated for their biological activities, including antimicrobial, antioxidant, antituberculosis, and anticancer properties. These studies have found that some derivatives exhibit significant activities, suggesting their utility in developing new therapeutic agents for treating various cancers and tuberculosis. For instance, Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have shown promising results in this area (Verma, Saundane, & Meti, 2019).
Nematocidal Activities
A novel area of application is the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups for evaluating their nematocidal activities. Some of these compounds have shown promising results against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).
Apoptosis Inducers and Anticancer Agents
Furthermore, certain derivatives of 1,2,4-oxadiazole have been identified as novel apoptosis inducers through high-throughput screening assays, indicating their potential as anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines, with some demonstrating in vivo activity in tumor models. This discovery opens up new avenues for cancer treatment, focusing on apoptosis induction as a mechanism to inhibit cancer cell growth (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-7(2-4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUHTVCOLGZSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride | |
CAS RN |
1426291-15-7 | |
| Record name | 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426291-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)
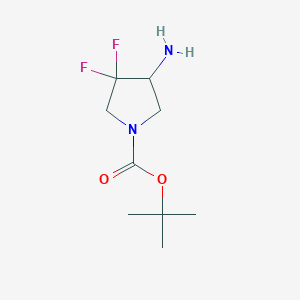
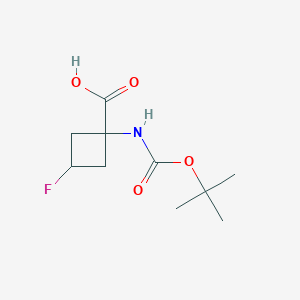
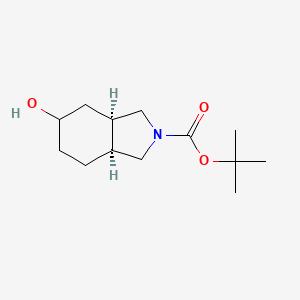
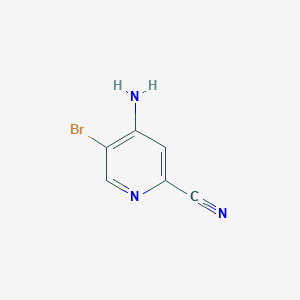
![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
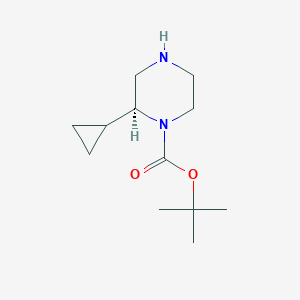
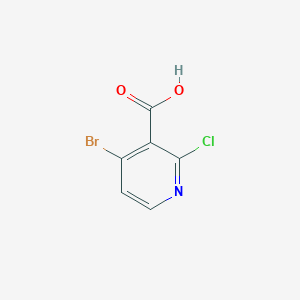
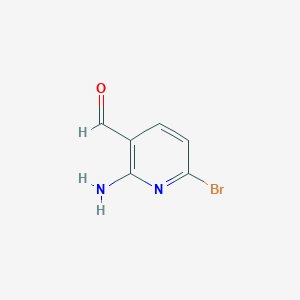

![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)